molecular formula C16H22F2N2O2 B5146040 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No. B5146040
M. Wt: 312.35 g/mol
InChI Key: IJZRJGWMNLFFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as JNJ-193, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the kappa opioid receptor, which plays a critical role in modulating pain perception, mood, and stress responses.

Mechanism of Action

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide acts as a selective antagonist of the kappa opioid receptor, which is widely distributed in the central nervous system. This receptor plays a critical role in modulating pain perception, mood, and stress responses. By blocking the kappa opioid receptor, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide inhibits the release of dynorphin, a neuropeptide that is involved in the transmission of pain signals and stress responses.
Biochemical and Physiological Effects
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been shown to have potent analgesic effects in preclinical models of acute and chronic pain. The compound has also been found to be effective in reducing stress-induced reinstatement of drug-seeking behavior in animal models of addiction. Moreover, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been shown to have a favorable safety and tolerability profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is its high selectivity and potency for the kappa opioid receptor. This makes it an attractive candidate for the development of novel analgesics and treatments for addiction. However, one limitation of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development and application of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. One potential direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of the compound. Another direction is the evaluation of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in clinical trials for the treatment of pain and addiction. Moreover, further research is needed to elucidate the precise mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves a multi-step process that starts with the reaction of 2,4-difluorophenol and 1-bromo-2-chloroethane in the presence of a base to form 2-(2,4-difluorophenoxy)ethyl bromide. The resulting compound is then reacted with N-(1-isopropyl-4-piperidinyl)amine to form 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in the field of pain management. The compound has been shown to have potent analgesic effects in preclinical models of acute and chronic pain. Moreover, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been found to be effective in reducing stress-induced reinstatement of drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-11(2)20-7-5-13(6-8-20)19-16(21)10-22-15-4-3-12(17)9-14(15)18/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRJGWMNLFFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.